

The Pyridazinone Core: A Versatile Scaffold for Advanced Materials

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Compound of Interest

Compound Name: 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

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Application Notes and Protocols for 3-Oxo-2,3-dihydropyridazine-4-carbonitrile in Materials Science

Introduction: The relentless pursuit of novel functional materials has led researchers to explore a vast chemical space for versatile molecular building blocks. Among these, heterocyclic compounds have emerged as particularly promising due to their inherent electronic properties, structural rigidity, and propensity for directed intermolecular interactions. This guide focuses on a promising yet underexplored scaffold: **3-Oxo-2,3-dihydropyridazine-4-carbonitrile**. With its unique combination of a pyridazinone ring, a reactive nitrile group, and multiple sites for functionalization, this molecule presents a compelling platform for the design and synthesis of next-generation materials for applications ranging from advanced dyes and pigments to organic electronics.

The pyridazine ring system, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts a distinct electronic character, influencing properties like dipole moment and hydrogen bonding capabilities[1]. The oxo and cyano functionalities further enhance its utility, providing synthetic handles for derivatization and contributing to the molecule's overall electronic and photophysical properties. This document provides a comprehensive overview of the potential applications of **3-Oxo-2,3-dihydropyridazine-4-carbonitrile** in materials science, complete with detailed experimental protocols for its synthesis and derivatization.

Physicochemical Properties

A thorough understanding of the fundamental properties of **3-Oxo-2,3-dihydropyridazine-4-carbonitrile** is crucial for its effective application in materials design.

| Property | Value | Source |
|-------------------|--|-------------------|
| Molecular Formula | C ₅ H ₃ N ₃ O | --INVALID-LINK-- |
| Molecular Weight | 121.10 g/mol | --INVALID-LINK-- |
| IUPAC Name | 6-oxo-1,6-dihydropyridazine-5-carbonitrile | --INVALID-LINK-- |
| CAS Number | 64882-65-1 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF | General knowledge |

Synthesis of the Core Scaffold

The accessibility of the core pyridazinone structure is paramount for its widespread use. A robust and efficient synthesis is the first step in unlocking its potential. While various methods exist for the synthesis of pyridazinone derivatives, a solid-phase synthesis using a nano-catalyst offers a highly efficient and environmentally friendly approach for substituted analogs[2]. The fundamental synthesis of the parent compound can be achieved through the condensation of a suitable precursor with cyanoacetylhydrazide.

Protocol 2.1: Synthesis of Substituted 3-Oxo-2,3-dihydropyridazine-4-carbonitriles

This protocol is adapted from a nano-catalyzed solid-phase synthesis, which offers high yields and short reaction times[2].

Materials:

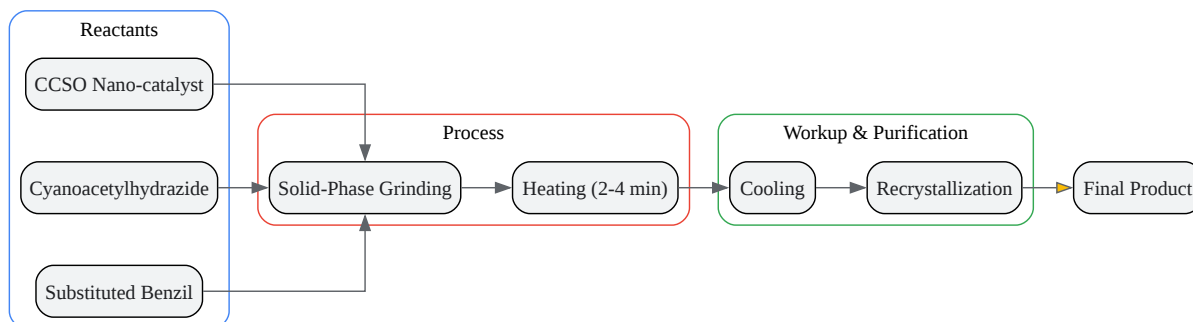
- Substituted benzil

- Cyanoacetylhydrazide
- Co-doped $\text{Ce}_{0.94}\text{Ca}_{0.05}\text{Sr}_{0.01}\text{O}_{1.94}$ (CCSO) nano-catalyst
- Mortar and pestle
- Heating plate

Procedure:

- In a mortar, thoroughly grind a mixture of the substituted benzil (1 mmol), cyanoacetylhydrazide (1 mmol), and a catalytic amount of CCSO nano-catalyst (as specified in the source literature).
- Transfer the ground solid mixture to a suitable reaction vessel.
- Heat the mixture on a heating plate at a temperature and for a duration optimized for the specific substrates (e.g., 2-4 minutes as reported for certain derivatives)[2].
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile.

Expected Outcome: This method provides rapid access to a variety of substituted pyridazinone carbonitriles in good to excellent yields (90-95%)[2].



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Caption: Workflow for the solid-phase synthesis of substituted pyridazinones.

Application in Functional Dyes and Pigments

The electron-deficient nature of the pyridazine ring, combined with the presence of a nitrile group, makes **3-oxo-2,3-dihydropyridazine-4-carbonitrile** an excellent candidate for the development of novel azo dyes. Azo dyes are a major class of colorants used in various industries, including textiles and high-performance pigments[3]. The pyridazinone moiety can act as a versatile coupling component in the synthesis of disperse dyes for hydrophobic fibers like polyester.

Protocol 3.1: Synthesis of Azo Disperse Dyes

This protocol outlines a general procedure for the synthesis of an azo disperse dye using **3-oxo-2,3-dihydropyridazine-4-carbonitrile** as the coupling component. The process involves the diazotization of an aromatic amine followed by coupling with the pyridazinone.

Materials:

- Aromatic amine (e.g., aniline or a substituted aniline)

- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- **3-Oxo-2,3-dihydropyridazine-4-carbonitrile**
- Sodium hydroxide (NaOH) or sodium acetate
- Ice bath
- Stir plate and stir bar

Procedure:

Part A: Diazotization of the Aromatic Amine

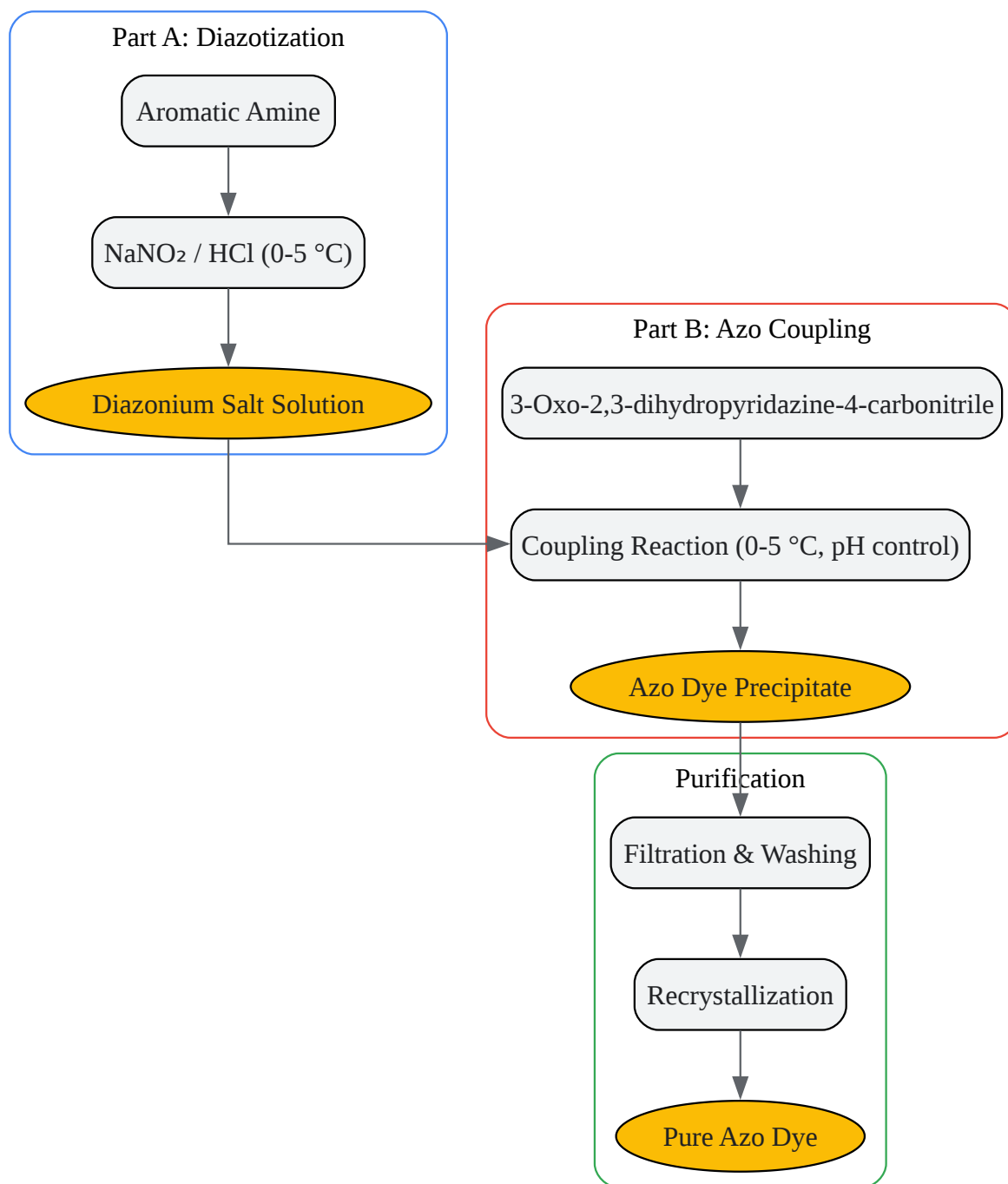
- Dissolve the aromatic amine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (5 mL) in a beaker.
- Cool the solution to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g in 5 mL of water) dropwise to the amine solution, keeping the temperature below 5 °C.
- Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

- In a separate beaker, dissolve **3-oxo-2,3-dihydropyridazine-4-carbonitrile** (10 mmol) in a suitable solvent (e.g., ethanol or a solution of aqueous sodium hydroxide) and cool to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Part A to the solution of the pyridazinone with vigorous stirring.
- Maintain the pH of the reaction mixture within the optimal range for coupling (typically slightly acidic to neutral for this type of coupling component) by adding a solution of sodium

hydroxide or sodium acetate as needed.

- Continue stirring the reaction mixture in the ice bath for 1-2 hours.
- The colored azo dye will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure azo dye.



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Caption: General workflow for the synthesis of azo disperse dyes.

Potential in Organic Electronics

The inherent electronic properties of pyridazine derivatives suggest their potential use in organic electronic devices. Pyridazines are known to possess interesting redox and optical properties, and computational studies have indicated their suitability for applications in non-linear optics (NLO)[4]. The electron-withdrawing nature of the pyridazinone and cyano groups in **3-oxo-2,3-dihydropyridazine-4-carbonitrile** can be leveraged to tune the energy levels of conjugated materials, a critical aspect in the design of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Building Block for Conjugated Polymers

3-Oxo-2,3-dihydropyridazine-4-carbonitrile can be envisioned as a monomer for the synthesis of novel conjugated polymers. The pyridazinone ring can be functionalized with polymerizable groups (e.g., boronic esters or halides for Suzuki or Stille coupling) to be incorporated into a polymer backbone. The electron-accepting nature of the pyridazinone-carbonitrile unit would make it a valuable component in donor-acceptor type polymers, which are widely used in organic solar cells.

Host and Emitter Materials in OLEDs

The high dipole moment and hydrogen bonding capability of the pyridazine core could be advantageous for creating ordered thin films, which is beneficial for charge transport in OLEDs. Derivatives of **3-oxo-2,3-dihydropyridazine-4-carbonitrile** could be designed to function as host materials in the emissive layer of an OLED, or, with appropriate chromophoric modifications, as the emitters themselves.

Future Outlook

The exploration of **3-Oxo-2,3-dihydropyridazine-4-carbonitrile** in materials science is still in its nascent stages. However, its versatile chemical structure and promising electronic properties make it a highly attractive scaffold for future research. Key areas for further investigation include:

- Synthesis of a broader range of derivatives: Systematic functionalization at different positions of the pyridazinone ring will allow for fine-tuning of its optical and electronic properties.

- Polymerization studies: The development of efficient polymerization methods to incorporate the pyridazinone-carbonitrile unit into well-defined conjugated polymers is a crucial next step.
- Device fabrication and characterization: The performance of materials derived from this scaffold in organic electronic devices needs to be experimentally validated.
- Computational modeling: Further theoretical studies can help to predict the properties of novel derivatives and guide synthetic efforts.

In conclusion, **3-Oxo-2,3-dihydropyridazine-4-carbonitrile** represents a valuable and versatile building block with the potential to contribute significantly to the development of new functional materials. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to unlock the full potential of this promising heterocyclic scaffold.

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